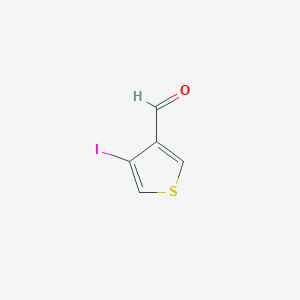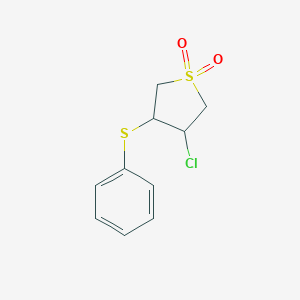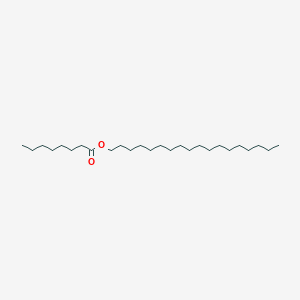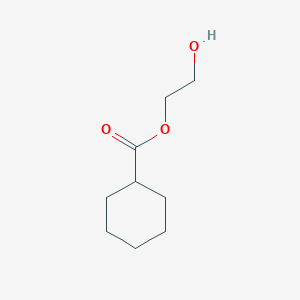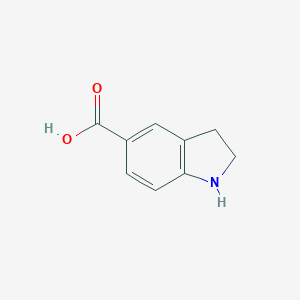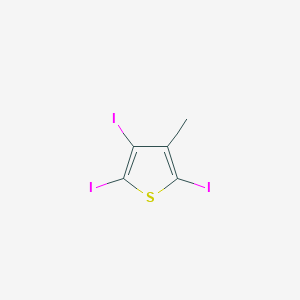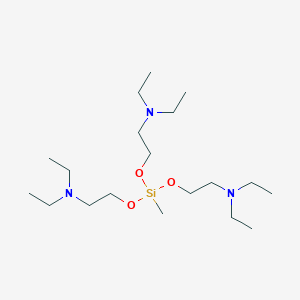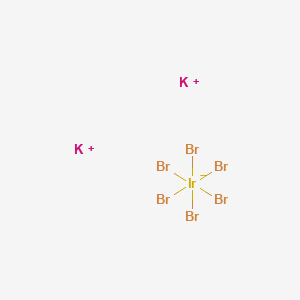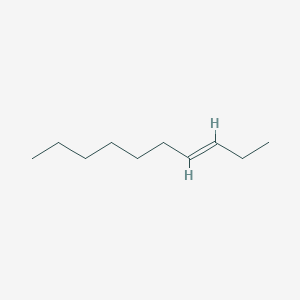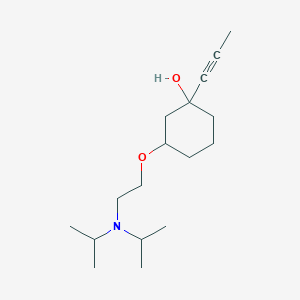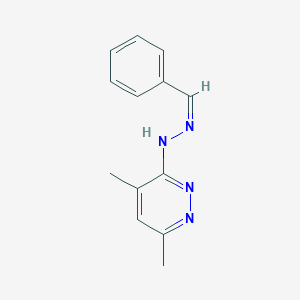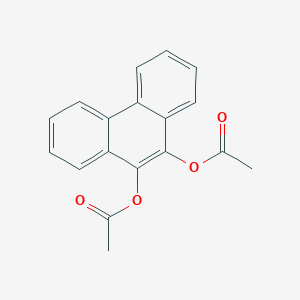
9,10-Phenanthrenediol, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Phenanthrenediol, diacetate is a chemical compound that is commonly used in scientific research. This compound is known for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Mechanism Of Action
The mechanism of action of 9,10-Phenanthrenediol, diacetate involves the induction of apoptosis in cancer cells. This compound activates the caspase cascade, leading to the cleavage of various proteins and ultimately resulting in cell death. Additionally, 9,10-Phenanthrenediol, diacetate has been shown to inhibit the activity of anti-apoptotic proteins, further promoting apoptosis in cancer cells.
Biochemical And Physiological Effects
In addition to its anti-cancer properties, 9,10-Phenanthrenediol, diacetate has been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in various cellular processes. Additionally, 9,10-Phenanthrenediol, diacetate has been found to induce the expression of heat shock proteins, which are involved in cellular stress response.
Advantages And Limitations For Lab Experiments
One advantage of using 9,10-Phenanthrenediol, diacetate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of apoptosis and for developing new cancer treatments. However, one limitation of using this compound is its potential toxicity to non-cancerous cells. Careful dosing and monitoring are necessary to avoid unintended effects on healthy cells.
Future Directions
There are several future directions for research on 9,10-Phenanthrenediol, diacetate. One area of interest is in the development of more targeted therapies using this compound. For example, researchers may investigate ways to deliver 9,10-Phenanthrenediol, diacetate specifically to cancer cells, minimizing its effects on healthy cells. Additionally, researchers may explore the use of 9,10-Phenanthrenediol, diacetate in combination with other chemotherapeutic agents to enhance their efficacy. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in other areas of research.
Synthesis Methods
The synthesis of 9,10-Phenanthrenediol, diacetate involves the reaction of phenanthrene with acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography or recrystallization.
Scientific Research Applications
The primary application of 9,10-Phenanthrenediol, diacetate in scientific research is in the study of cancer. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 9,10-Phenanthrenediol, diacetate has been found to enhance the cytotoxicity of other chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
properties
CAS RN |
17694-65-4 |
|---|---|
Product Name |
9,10-Phenanthrenediol, diacetate |
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(10-acetyloxyphenanthren-9-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)22-12(2)20/h3-10H,1-2H3 |
InChI Key |
ITPKKTRCYDQMDS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |
Other CAS RN |
17694-65-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



